molecular formula C18H17N3O B8139907 (S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8139907
M. Wt: 291.3 g/mol
InChI Key: KFZSXYJHEURXNK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a chiral compound that features a dihydrooxazole ring fused with a phenanthroline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of reduced phenanthroline derivatives.

    Substitution: Formation of substituted phenanthroline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both the dihydrooxazole and phenanthroline moieties.

Properties

IUPAC Name

(4S)-2-(1,10-phenanthrolin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-11(2)15-10-22-18(21-15)14-8-7-13-6-5-12-4-3-9-19-16(12)17(13)20-14/h3-9,11,15H,10H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZSXYJHEURXNK-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.